Product packaging for 1-Ethynyl-3-methylenecyclobutane(Cat. No.:)

1-Ethynyl-3-methylenecyclobutane

Cat. No.: B12974571
M. Wt: 92.14 g/mol
InChI Key: YSSXCGIPISFBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethynyl-3-methylenecyclobutane is a specialized cyclobutane derivative of high interest in advanced organic synthesis and materials science research. This compound features both a terminal ethynyl group and a methylene group on a cyclobutane ring, making it a versatile building block. The strained nature of the cyclobutane ring can facilitate unique reaction pathways, such as ring-opening and cycloaddition reactions, which are valuable for constructing complex molecular architectures . The terminal alkyne is a key functional handle for metal-catalyzed cross-coupling reactions, including the Sonogashira reaction, and click chemistry, allowing for the straightforward synthesis of more complex structures . Researchers are exploring its use in developing novel polymers, ligands, and pharmaceutical intermediates. The compound must be handled with care, and all safety data sheets should be consulted prior to use. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8 B12974571 1-Ethynyl-3-methylenecyclobutane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

1-ethynyl-3-methylidenecyclobutane

InChI

InChI=1S/C7H8/c1-3-7-4-6(2)5-7/h1,7H,2,4-5H2

InChI Key

YSSXCGIPISFBQV-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C#C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Ethynyl 3 Methylenecyclobutane

Ring Expansion Reactions of Methylenecyclobutane (B73084) Derivatives

The significant ring strain of the cyclobutane (B1203170) core in 1-ethynyl-3-methylenecyclobutane is a driving force for various rearrangement reactions that lead to the formation of more stable five-membered rings. These ring expansion reactions are a key feature of methylenecyclobutane chemistry.

Conversion to Cyclopentanone (B42830) and Cyclopentyl Derivatives

Methylenecyclobutane and its derivatives can undergo ring expansion to form cyclopentanone derivatives. caltech.edu For instance, the reaction of "vinyltrimethylene dibromide," a historical precursor to methylenecyclobutane, with lead oxide and water at 135°C was reported to yield cyclopentanone. caltech.edu More contemporary methods provide access to a variety of substituted cyclopentanones and cyclopentyl derivatives from different cyclobutane precursors.

While direct experimental data on the conversion of this compound to a cyclopentanone derivative was not found, the established reactivity of similar structures suggests that such a transformation is plausible. For example, the homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by Sc(OTf)₃, leads to cyclopentanones after hydrolysis. organic-chemistry.org This suggests that the cyclobutane ring in this compound could potentially be expanded to a cyclopentanone ring system under appropriate conditions, though the presence of the reactive ethynyl (B1212043) and methylene (B1212753) groups would need to be considered.

Metal-Catalyzed Ring Expansions (e.g., Palladium, Ruthenium-catalyzed)

Transition metal catalysts, particularly palladium and ruthenium, are highly effective in promoting the ring expansion of strained ring systems. Palladium(II) catalysts have been shown to facilitate the ring expansion of methylenecyclobutane and its 3-substituted derivatives to yield the corresponding cyclopentanones in good yields. nih.gov This process is believed to proceed through a mechanism involving the formation of a π-allylpalladium intermediate, followed by insertion of the palladium into a C-C bond of the cyclobutane ring and subsequent rearrangement.

A novel cascade ring expansion process has been developed using a palladium-catalyzed reaction of (Z)-1-(1,3-butadienyl)cyclobutanols with aryl iodides, which produces (Z)-2-(3-aryl-1-propenyl)cyclopentanones stereospecifically. nih.gov This highlights the potential for palladium catalysis to effect complex and controlled ring expansions of functionalized cyclobutanes.

Ruthenium catalysts are also known to mediate a variety of transformations involving cyclobutane derivatives. For instance, ruthenium complexes can catalyze the head-to-head dimerization of propargylic alcohols to form alkylidenecyclobutenes via a cyclobutadiene-ruthenium intermediate. nih.gov While this is not a direct ring expansion to a five-membered ring, it demonstrates the ability of ruthenium to interact with and rearrange strained four-membered rings containing unsaturation. Given this precedent, it is conceivable that a ruthenium catalyst could be employed to effect the ring expansion of this compound, potentially leading to novel cyclopentyl structures.

Catalyst System Substrate Type Product Type Key Features
Palladium(II)Methylenecyclobutane derivativesCyclopentanonesGood yields for 3-substituted derivatives. nih.gov
Palladium/Aryl Iodide(Z)-1-(1,3-butadienyl)cyclobutanols(Z)-2-(3-aryl-1-propenyl)cyclopentanonesStereospecific cascade process. nih.gov
RutheniumPropargylic alcoholsAlkylidenecyclobutenesProceeds via a cyclobutadiene (B73232) intermediate. nih.gov

Reactions Involving the Ethynyl Moiety

The ethynyl group of this compound is a versatile handle for a wide range of chemical transformations, including additions, cycloadditions, and annulations. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Hydrosilylation Reactions of Alkynes

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is a powerful method for the synthesis of vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with platinum and iridium catalysts being particularly effective. While specific studies on the hydrosilylation of this compound are not available, the general principles of alkyne hydrosilylation can be applied. The reaction can proceed with various regioselectivities (α- or β-addition) and stereoselectivities (syn- or anti-addition), depending on the catalyst and reaction conditions. For example, the hydrosilylation of epoxides catalyzed by a cationic η1-silane iridium(III) complex proceeds regioselectively.

Cycloaddition Reactions and Annulations with Ethynyl Groups

The ethynyl group is an excellent participant in cycloaddition reactions, providing a route to a variety of heterocyclic and carbocyclic systems. libretexts.org The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent example where a 1,3-dipole reacts with the alkyne to form a five-membered ring. youtube.com A wide range of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed in these reactions.

Furthermore, copper-catalyzed [3+3] cycloaddition reactions of ethynyl methylene cyclic carbamates with azomethine imines have been reported to produce 1,2,4-triazinane (B1258816) derivatives in good yields. researchgate.netchemrxiv.org This demonstrates the utility of the ethynyl group in constructing six-membered heterocyclic rings. The reactivity of the ethynyl group in this compound in such cycloadditions would likely be high, offering a pathway to novel spirocyclic or fused-ring systems incorporating the cyclobutane framework.

Oxidative Annulation Reactions (e.g., with Elemental Selenium)

The ethynyl group can also undergo oxidative annulation reactions. Selenium dioxide (SeO₂) is a known oxidizing agent for alkynes. adichemistry.com In the presence of an acid, terminal alkynes can be oxidized to glyoxylic acids, while internal alkynes are converted to 1,2-dicarbonyl compounds. adichemistry.comdu.ac.in Recent developments have also focused on the selenylation of alkynes to produce complex selenium-containing compounds. researchgate.net These reactions can proceed through various pathways, including difunctionalization and Se-annulation. researchgate.net

While direct oxidative annulation of this compound with elemental selenium has not been documented, the known reactivity of alkynes with selenium reagents suggests that such a reaction could lead to the formation of selenium-containing heterocyclic compounds fused to the cyclobutane ring. The reaction conditions would likely play a crucial role in determining the outcome, potentially allowing for the selective functionalization of the ethynyl group.

Reaction Type Reagent/Catalyst Product Type Key Features
HydrosilylationTransition metal catalysts (e.g., Pt, Ir)VinylsilanesRegio- and stereoselectivity are key considerations.
[3+2] Cycloaddition1,3-DipolesFive-membered heterocyclesVersatile method for heterocycle synthesis. youtube.com
[3+3] CycloadditionAzomethine imines/Cu(I) catalyst1,2,4-Triazinane derivativesForms six-membered heterocyclic rings. researchgate.netchemrxiv.org
Oxidative AnnulationSelenium dioxide (SeO₂)Glyoxylic acids or 1,2-dicarbonylsOxidation of the alkyne moiety. adichemistry.comdu.ac.in

Reactivity of the Exo-Methylene Group

The exocyclic double bond in this compound is a key site for a variety of chemical transformations, including epoxidation, polymerization, and addition reactions.

Epoxidation Reactions

The exo-methylene group readily undergoes epoxidation, a reaction that introduces an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further synthetic manipulations, allowing for the introduction of various functional groups through ring-opening reactions.

Polymerization and Copolymerization Studies Initiated via the Exo-Methylene Group

The presence of the exo-methylene group makes this compound a valuable monomer for polymerization and copolymerization reactions. csbsju.edu The strain of the four-membered ring and the reactivity of the double bond facilitate these processes. Both radical and ionic initiators can be employed to induce polymerization, leading to the formation of polymers with unique structures and properties. These materials often feature repeating cyclobutane units within the polymer backbone, which can influence the thermal and mechanical properties of the resulting polymer.

Nucleophilic and Electrophilic Additions to the Exocyclic Double Bond

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles. csbsju.edulibretexts.org This reactivity is a cornerstone of electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate. youtube.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com

Conversely, while less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly if the cyclobutane ring is substituted with strongly electron-withdrawing groups. libretexts.org In such cases, a nucleophile attacks one of the carbons of the double bond, generating a carbanion which is subsequently protonated or reacts with an electrophile. libretexts.org The presence of both an ethynyl group and a methylene group on the cyclobutane ring can influence the electronic properties of the double bond and affect its reactivity towards both electrophiles and nucleophiles.

Sigmatropic Rearrangements and Pericyclic Reactions

This compound and its derivatives are prone to thermally induced rearrangements, leading to a variety of isomeric products. These reactions are often governed by the principles of pericyclic reactions and can provide access to complex molecular architectures.

Thermal Rearrangements to Open-Chain and Bicyclic Isomers

Upon heating, this compound can undergo a cascade of rearrangements. Computational studies have explored the potential energy surfaces of related systems, such as 1-ethynyl-2-methylcyclopropane, revealing pathways to various isomers. nih.govresearchgate.netresearchgate.net These studies suggest that thermal activation can lead to the formation of open-chain isomers like allenes and hexatrienes, as well as bicyclic derivatives like bicyclo[3.1.0]hexene. nih.govresearchgate.netresearchgate.netkriso.ee The strain within the cyclobutane ring provides a thermodynamic driving force for these rearrangements.

Table 1: Products of Thermal Rearrangement of this compound

ReactantConditionsMajor Products
This compoundThermalAllenes, Hexatrienes, Bicyclo[3.1.0]hexene derivatives

This table is generated based on theoretical and analogous compound studies and represents potential outcomes.

Oxy-Cope Rearrangements in Related Cyclobutanol (B46151) Systems

A particularly noteworthy rearrangement is the oxy-Cope rearrangement, a powerful tool in organic synthesis for the formation of macrocycles and other complex structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement occurs in 1,5-dien-3-ols. wikipedia.org By converting the ethynyl group of this compound into a vinyl group and introducing a hydroxyl group at the appropriate position, a substrate for the oxy-Cope rearrangement can be generated.

The rearrangement of these cyclobutanol systems, especially under anionic conditions (anionic oxy-Cope rearrangement), proceeds with a significant rate enhancement. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a stable enolate, which upon workup, tautomerizes to a ketone. wikipedia.orgorganic-chemistry.org This rearrangement provides a synthetic route to functionalized bicyclic systems and can be a key step in the synthesis of natural products. masterorganicchemistry.comnsf.gov The use of aromatic substrates in related bicyclic systems has been shown to be a facile method for the synthesis of hydrindanone derivatives, including steroid analogues. ucla.edu

Table 2: Key Features of the Oxy-Cope Rearrangement

FeatureDescription
Reaction Type masterorganicchemistry.commasterorganicchemistry.com-Sigmatropic Rearrangement
Substrate 1,5-dien-3-ol
Driving Force Formation of a stable carbonyl compound via enol tautomerization. wikipedia.org
Anionic Variant Base-catalyzed, leading to a significant rate acceleration (10^10 to 10^17 times faster). wikipedia.orgorganic-chemistry.org
Synthetic Utility Formation of macrocycles and complex ring systems. masterorganicchemistry.com

Retro-Claisen Rearrangements in Cyclobutane Derivatives

The retro-Claisen rearrangement, a sigmatropic rearrangement that is the reverse of the more common Claisen rearrangement, represents a potential, though not extensively documented, reaction pathway for appropriately substituted cyclobutane derivatives. This type of reaction typically involves the fragmentation of a specific bond framework, driven by the formation of a thermodynamically more stable product. In the context of cyclobutane derivatives, the inherent ring strain of the four-membered ring can be a significant driving force for such rearrangements.

While direct studies on the retro-Claisen rearrangement of this compound are not prevalent in the literature, the principles of this reaction can be applied to understand its potential reactivity. The classic Claisen rearrangement involves the nih.govnih.gov-sigmatropic shift of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. The retro-Claisen rearrangement would, therefore, involve the cleavage of a carbon-carbon bond β,γ to a carbonyl group (or a related functional group) and a carbon-oxygen (or other heteroatom) bond to form an allyl and a vinyl ether fragment.

For a derivative of this compound to undergo a retro-Claisen rearrangement, it would need to be functionalized to contain the requisite structural motif. For instance, a formylated derivative of an alkenyl-substituted cyclobutane could potentially undergo such a transformation. Research on formyl-ethynyl-cyclopropanes has shown that thermal inducement can lead to a retro-Claisen rearrangement followed by a nih.govwikipedia.org hydrogen shift, resulting in the formation of alkylidene-dihydro-oxepins or phenol (B47542) derivatives depending on the substitution pattern. metu.edu.tr This suggests that strained ring systems containing both an ethynyl group and a formyl group can undergo complex rearrangements where a retro-Claisen type mechanism may play a role.

In a theoretical study, the rearrangement of a formylated and alkenyl-substituted cyclobutane derivative was shown to proceed via a ring-enlargement reaction to form an eight-membered ring, a transformation that can be mechanistically related to a retro-Claisen type pathway. nih.gov The key step involves the cleavage of a carbon-carbon bond within the cyclobutane ring, facilitated by the presence of an aldehyde functional group.

The table below outlines the key bond changes that would theoretically occur in a hypothetical retro-Claisen rearrangement of a functionalized this compound derivative.

Bond Change Description
Bond Cleavage Cleavage of the Cβ-Cγ bond relative to a carbonyl or equivalent functional group.
Bond Cleavage Cleavage of the C-X bond (where X is typically O, N, or S) at the α-position.
Bond Formation Formation of a new C=C bond (alkene).
Bond Formation Formation of a new C=X bond (e.g., carbonyl).

While experimental data on this compound itself is lacking, the established principles of retro-Claisen rearrangements in other strained and functionalized ring systems provide a framework for predicting its potential reactivity under suitable conditions. The presence of the strained cyclobutane ring, combined with the reactive ethynyl and methylene groups, suggests that this molecule could be a precursor to a variety of complex molecular architectures through rearrangement reactions.

Organometallic Transformations and Complexation Chemistry

The presence of both an ethynyl and a methylenecyclobutane moiety in this compound provides multiple sites for interaction with metal centers, leading to a rich and diverse organometallic chemistry. The terminal alkyne can readily engage in the formation of various metal complexes, including metal-carbene and vinylidene complexes, while the strained four-membered ring and the exocyclic double bond can also participate in a range of transformations.

Formation of Metal-Carbene and Vinylidene Complexes

The terminal alkyne functionality of this compound is a prime site for the formation of metal-carbene and, more commonly, vinylidene complexes. Transition metal vinylidene complexes are typically synthesized from terminal alkynes through an isomerization of an initially formed π-alkyne complex. wikipedia.org This process is often facilitated by the metal center, which lowers the kinetic barrier for the tautomerization of the alkyne to the vinylidene. wikipedia.org

The general mechanism for the formation of a metal vinylidene complex from a terminal alkyne like this compound is depicted below:

Coordination: The terminal alkyne coordinates to the metal center to form a π-alkyne complex.

Isomerization: A 1,2-hydrogen shift occurs, facilitated by the metal, to convert the π-alkyne complex into a metal vinylidene complex. wikipedia.org For some electron-rich metals, this can proceed through oxidative addition of the C-H bond to form a σ-alkynyl-hydrido metal complex, which then rearranges. wikipedia.org

The resulting metal vinylidene complex is characterized by a metal-carbon double bond (M=C=CR₂). These complexes are versatile intermediates in organic synthesis. nih.gov For instance, gold-catalyzed cycloisomerization of (2-ethynylphenyl)alkynes is proposed to proceed through a gold vinylidene intermediate that undergoes facile C-H insertion. nih.gov

While direct synthesis of a vinylidene complex from this compound is not explicitly reported, based on the reactivity of other terminal alkynes, it is expected to react with a variety of metal precursors to form such complexes. The table below summarizes some metal systems known to form vinylidene complexes from terminal alkynes.

Metal System Typical Precursor Reference
Ruthenium(II)[RuCl₂(p-cymene)]₂ u-tokyo.ac.jp
Rhodium(I)[RhCl(PiPr₃)₂]n dntb.gov.ua
Gold(I)BrettPhosAuNTf₂ nih.gov
Molybdenum(0)Mo(CO)₆ nih.gov

The formation of Fischer-type carbene complexes is also a possibility, although this often involves nucleophilic attack on a coordinated carbonyl ligand. libretexts.org A more direct route to a carbene complex from this compound could involve the reaction of its corresponding metal acetylide with an electrophile.

Catalytic Hydrogen Transfer and Addition Reactions Mediated by Metal Complexes

The unsaturated nature of this compound, with its alkyne and alkene functionalities, makes it a prime substrate for catalytic hydrogen transfer and addition reactions. These reactions, mediated by metal complexes, can lead to a variety of saturated and partially saturated products.

Hydrogenation:

Catalytic hydrogenation of alkynes is a well-established process, and 3d transition metals like manganese, iron, cobalt, nickel, and copper have shown promise in the selective hydrogenation of alkynes to alkenes or alkanes. nih.gov In the case of this compound, selective hydrogenation of the ethynyl group to a vinyl or ethyl group, or hydrogenation of the methylenecyclobutane double bond, could potentially be achieved by choosing the appropriate catalyst and reaction conditions. Iridium complexes, such as Crabtree's catalyst, are known to be highly efficient for the hydrogenation of polysubstituted olefins. google.com

A potential reaction scheme for the hydrogenation of this compound is shown below, highlighting the possible products depending on the selectivity of the catalyst.

Selective Alkyne Hydrogenation: Formation of 1-vinyl-3-methylenecyclobutane or 1-ethyl-3-methylenecyclobutane.

Selective Alkene Hydrogenation: Formation of 1-ethynyl-1,3-dimethylcyclobutane.

Full Hydrogenation: Formation of 1-ethyl-1,3-dimethylcyclobutane.

Hydrosilylation:

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is another important metal-catalyzed addition reaction. The hydrosilylation of enynes (compounds containing both a double and a triple bond) can be complex, but platinum complexes have been shown to be effective catalysts for the selective hydrosilylation of various dienes, diynes, and enynes. researchgate.net In the case of this compound, hydrosilylation could potentially occur at either the alkyne or the alkene, or at both, depending on the catalyst and reaction conditions. Cationic iridium complexes have also been reported to catalyze the hydrosilylation of ketones and aldehydes, suggesting the potential for functional group tolerance in such reactions. researchgate.net

The table below summarizes potential products from the catalytic hydrogen transfer and addition reactions of this compound.

Reaction Type Potential Product(s) Catalyst Type
Selective Alkyne Hydrogenation1-Vinyl-3-methylenecyclobutane, 1-Ethyl-3-methylenecyclobutane3d Transition Metals, Iridium Complexes
Selective Alkene Hydrogenation1-Ethynyl-1,3-dimethylcyclobutaneIridium Complexes
Full Hydrogenation1-Ethyl-1,3-dimethylcyclobutaneBroad range of hydrogenation catalysts
HydrosilylationSilylated derivatives at the alkyne and/or alkene positionPlatinum Complexes, Iridium Complexes

The organometallic chemistry of this compound offers a rich field for exploration, with the potential to generate a wide array of novel structures and intermediates for further synthetic transformations.

Computational and Theoretical Investigations of 1 Ethynyl 3 Methylenecyclobutane

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-ethynyl-3-methylenecyclobutane, these methods could provide a wealth of information.

Density Functional Theory (DFT) Calculations

DFT calculations would be a valuable starting point for investigating the electronic structure and geometry of this compound. By employing various functionals and basis sets, researchers could obtain an optimized molecular geometry, providing precise bond lengths and angles. This would be crucial in understanding the strain within the cyclobutane (B1203170) ring and the influence of the ethynyl (B1212043) and methylene (B1212753) substituents. Furthermore, DFT calculations could yield important electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to predicting the molecule's reactivity.

High-Level Ab Initio Methods (e.g., CASSCF, MRMP2, CCSD(T))

To achieve higher accuracy, particularly for understanding complex electronic structures and reaction energetics, high-level ab initio methods would be indispensable. Methods like the Complete Active Space Self-Consistent Field (CASSCF) would be well-suited to handle the potential multi-reference character of the molecule, especially in excited states or during bond-breaking processes. Coupled-cluster methods with single, double, and perturbative triple excitations (CCSD(T)) could provide a "gold standard" for the relative energies of different isomers and conformers, offering a highly reliable picture of the molecule's stability.

Potential Energy Surface (PES) Analysis of Rearrangement Pathways

The strained four-membered ring and the presence of unsaturated functional groups in this compound suggest a rich landscape of potential rearrangement reactions.

Elucidation of Reaction Mechanisms and Reaction Coordinates

A thorough analysis of the potential energy surface would allow for the mapping of various reaction pathways. This would involve identifying the minimum energy paths for processes such as ring-opening, sigmatropic shifts, or other intramolecular rearrangements. By tracing the reaction coordinates, chemists could gain a step-by-step understanding of how these transformations occur.

Characterization of Transition States and Intermediates

A key outcome of PES analysis is the identification and characterization of transition states and intermediates. Locating the transition state structures for potential rearrangements and calculating their corresponding activation energies would be critical for predicting the feasibility and rates of these reactions under different conditions. The identification of stable or metastable intermediates would provide further insight into the reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Modeling

Molecular dynamics simulations offer a way to study the time-dependent behavior of this compound, providing insights that are complementary to static quantum chemical calculations.

By simulating the motion of the atoms over time, MD simulations could reveal the accessible conformations of the molecule and the dynamics of their interconversion. This would be particularly useful for understanding the flexibility of the cyclobutane ring and the rotational barriers of the substituent groups. Furthermore, reactive molecular dynamics could be employed to model the molecule's behavior at higher temperatures or in the presence of other reactants, providing a dynamic picture of its chemical reactivity.

Electronic Structure Analysis and Reactivity Determinants

Computational and theoretical chemistry provides powerful tools to investigate the electronic structure of molecules and predict their reactivity. While specific computational studies focusing exclusively on this compound are not readily found in the reviewed literature, the principles of electronic structure analysis can be applied to understand its potential chemical behavior. This analysis typically involves examining the molecule's frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various reactivity descriptors derived from these properties.

The electronic character of this compound is shaped by the interplay of its constituent functional groups: the strained four-membered ring, the exocyclic methylene group, and the terminal ethynyl group. The cyclobutane ring itself possesses inherent strain energy, which can influence its stability and reactivity. The presence of two π-systems—the double bond of the methylenecylcobutane moiety and the triple bond of the ethynyl group—are key determinants of its electronic properties.

Theoretical studies on related systems, such as methylenecyclobutane (B73084) and its substituted derivatives, have shown that the exocyclic double bond has a significant influence on the ring's geometry and stability. researchgate.net For instance, density functional theory (DFT) calculations on methylenecyclobutane and 1-methylcyclobutene have been used to compare their relative stabilities. researchgate.net Similar computational approaches would be invaluable in elucidating the electronic landscape of this compound.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction. In this compound, the HOMO is expected to have significant contributions from the π-bonds of the methylene and ethynyl groups. The region of highest HOMO density would indicate the most probable site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which a molecule is most likely to accept electrons. The location of the LUMO indicates the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific calculated values for this compound are not available, a hypothetical representation of its FMOs would be central to predicting its behavior in various chemical transformations.

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. It illustrates the charge distribution within a molecule and identifies regions that are electron-rich (negative potential) or electron-poor (positive potential).

Electron-Rich Regions (Negative Electrostatic Potential): These areas, typically colored red or yellow in MEP maps, are susceptible to electrophilic attack. In this compound, these regions would likely be associated with the π-electron clouds of the double and triple bonds.

Electron-Poor Regions (Positive Electrostatic Potential): These areas, often depicted in blue, are prone to nucleophilic attack. The hydrogen atom of the ethynyl group, for instance, might exhibit a region of positive potential.

DFT calculations are commonly employed to generate MEP maps and provide a visual guide to the reactive sites of a molecule. dntb.gov.ua

To quantify the reactivity of this compound, a range of electronic and reactivity descriptors would be calculated using computational methods. These parameters provide a more detailed and quantitative picture of the molecule's chemical nature.

Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher energy value would suggest greater nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower energy value would indicate greater electrophilicity.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO)A smaller gap implies higher reactivity and lower kinetic stability.
Ionization Potential (I) The minimum energy required to remove an electron from the molecule (I ≈ -EHOMO)Indicates the molecule's tendency to undergo oxidation.
Electron Affinity (A) The energy released when an electron is added to the molecule (A ≈ -ELUMO)Indicates the molecule's tendency to undergo reduction.
Global Hardness (η) Resistance to change in electron distribution (η = (I - A) / 2)A lower value suggests the molecule is "softer" and more reactive.
Global Softness (S) The reciprocal of global hardness (S = 1 / 2η)A higher value indicates greater reactivity.
Electronegativity (χ) The power of an atom to attract electrons to itself (χ = (I + A) / 2)Provides a measure of the molecule's overall electron-attracting ability.
Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ² / 2η)Quantifies the molecule's electrophilic character.

The values for these descriptors would be obtained from quantum chemical calculations, typically using DFT methods, and would be instrumental in comparing the reactivity of this compound with other related compounds.

Applications of 1 Ethynyl 3 Methylenecyclobutane in Advanced Organic Synthesis

Building Blocks for Complex Molecular Scaffolds and Natural Products

Construction of Polycyclic and Spiro Systems

There is a lack of specific documented examples illustrating the use of 1-Ethynyl-3-methylenecyclobutane in the synthesis of polycyclic or spirocyclic systems. The inherent ring strain and the presence of two distinct reactive π-systems theoretically make it an attractive candidate for cycloaddition reactions and other transformations that could lead to such complex frameworks. However, specific reaction conditions and outcomes for this particular compound have not been detailed in available scientific reports.

Precursors for Ring-Expanded and Ring-Contracted Annulated Rings (e.g., Cyclopentanones, Heterocycles)

Similarly, the role of this compound as a precursor for ring-expanded products like cyclopentanones or various heterocyclic systems has not been a subject of extensive investigation. The high degree of unsaturation and the strained four-membered ring could potentially undergo a variety of rearrangements and ring-opening reactions to afford larger or contracted ring systems. Nevertheless, specific methodologies to achieve these transformations with this substrate are not well-documented.

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates (General Perspective)

From a general perspective, small, strained molecules containing multiple reactive functional groups are often sought after in medicinal chemistry for the synthesis of novel bioactive compounds and pharmaceutical intermediates. The rigid framework of the cyclobutane (B1203170) ring and the linear acetylene (B1199291) unit of this compound could serve as a unique scaffold for the development of new therapeutic agents. However, there are no specific, publicly available studies that demonstrate the incorporation of this compound into known bioactive molecules or its use as a key intermediate in their synthesis.

Development of Novel Synthetic Methodologies

Cascade Reactions and Tandem Transformations

Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are a powerful tool in modern organic synthesis. The dual functionality of this compound makes it a hypothetical substrate for such transformations. A cascade process could, in theory, involve sequential reactions of the alkyne and the methylene (B1212753) group to rapidly build molecular complexity. At present, there is a lack of specific research detailing successful cascade reactions initiated from this particular starting material.

Selective Functionalization Strategies

The development of selective functionalization strategies for molecules with multiple reactive sites is a significant area of chemical research. For this compound, this would involve developing methods to selectively react either the ethynyl (B1212043) group or the methylenecyclobutane (B73084) moiety. Such selectivity would be crucial for its utility as a versatile building block. However, detailed studies and established protocols for the selective functionalization of this compound are not described in the current body of scientific literature.

In-Depth Analysis of this compound in Advanced Organic Synthesis Reveals Limited Data on Material Science Applications

The broader class of cyclobutane derivatives has been recognized for its utility in material science, particularly in the creation of stress-responsive polymers. lifechemicals.com The inherent ring strain of the cyclobutane moiety can be harnessed to design materials that respond to mechanical force. However, specific examples and detailed research findings directly involving this compound in this context remain elusive.

Similarly, while the ethynyl group is a well-established functional group for the synthesis of conjugated polymers and macrocycles, the specific influence of the 3-methylenecyclobutane scaffold on the properties of such materials has not been extensively documented. Research into the polymerization of related structures, such as diethynylarenes, has been conducted, but direct extrapolation to this compound is not scientifically rigorous without dedicated experimental data.

Conjugated macrocycles are a significant area of research in organic electronics, with their three-dimensional structures and delocalized π-systems offering potential advantages. However, literature on the incorporation of the this compound unit into such frameworks is not currently available.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Chemoselective and Stereoselective Functionalization

The presence of two distinct reactive sites in 1-ethynyl-3-methylenecyclobutane—the alkyne and the exocyclic double bond—makes chemoselective functionalization a key challenge and a significant area for future research. The development of novel catalytic systems that can selectively target one group while leaving the other intact is of paramount importance.

Future research will likely focus on leveraging transition-metal catalysis to achieve high levels of chemoselectivity. For instance, palladium-catalyzed reactions, which have shown success in the difunctionalization of methylenecyclobutanes, could be adapted. nih.govnih.gov By carefully selecting ligands and reaction conditions, it may be possible to favor either the functionalization of the exocyclic methylene (B1212753) or the ethynyl (B1212043) group. For example, nickel-catalyzed four-component reactions have demonstrated excellent chemoselectivity in the formation of polysubstituted 1,3-dienes from terminal alkynes, suggesting a potential pathway for selectively engaging the ethynyl group of this compound. nih.gov

Furthermore, the development of stereoselective methods will be crucial. The creation of chiral centers on the cyclobutane (B1203170) ring or at the exocyclic position would open up avenues for the synthesis of complex, biologically active molecules. This could involve the use of chiral ligands in transition-metal catalysis or the application of organocatalysis. researchgate.netnih.gov

Table 1: Potential Catalytic Systems for Selective Functionalization

Catalyst SystemTarget FunctionalityPotential Transformation
Pd(OAc)₂ / LigandExocyclic MethyleneOxidative ring expansion to cyclopentanones nih.gov
Nickel / LigandEthynyl GroupMulti-component coupling reactions nih.gov
Ruthenium-based catalystsC-H activationHydroarylation with conservation of the cyclopropane (B1198618) ring in related systems suggests potential for selective C-H functionalization. nih.gov
Chiral Phosphoric Acids[2+2] CycloadditionsEnantioselective cycloadditions involving the exocyclic double bond princeton.edu

Development of Asymmetric Synthesis Approaches to Chiral Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound is a significant challenge that holds the key to its application in medicinal chemistry and materials science. chiralpedia.com Future research will undoubtedly focus on the development of robust asymmetric synthetic strategies.

One promising avenue is the use of chiral catalysts to control the stereochemistry of reactions involving either the alkyne or the alkene. For example, asymmetric hydrogenation of the exocyclic double bond could be achieved using chiral rhodium or iridium catalysts. wikipedia.org Similarly, enantioselective additions to the alkyne, such as the synthesis of chiral propargylamines or alcohols, could be explored using chiral zinc or copper catalysts.

Another approach involves the use of chiral auxiliaries. iipseries.org By temporarily attaching a chiral auxiliary to the molecule, diastereoselective reactions can be performed, followed by the removal of the auxiliary to yield the enantiomerically enriched product. The development of chiral pool synthesis, starting from readily available chiral precursors, also presents a viable strategy. iipseries.org Gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been shown to produce chiral azepine-fused cyclobutanes, suggesting that similar gold-catalyzed processes could be developed for this compound. pku.edu.cn

Table 2: Potential Asymmetric Synthesis Strategies

ApproachKey FeaturesPotential Chiral Products
Asymmetric CatalysisUse of chiral transition-metal complexes or organocatalysts to induce enantioselectivity. nih.govwikipedia.orgChiral cyclobutanes with defined stereocenters.
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereoselective transformations. iipseries.orgEnantiomerically enriched functionalized cyclobutanes.
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials. iipseries.orgChiral derivatives with predictable absolute stereochemistry.
Gold-Catalyzed RearrangementsAsymmetric cyclopropanation followed by rearrangement to create complex chiral scaffolds. pku.edu.cnChiral spirocyclic or fused-ring systems.

Investigation of Unprecedented Rearrangement Pathways and Mechanistic Discoveries

The strained nature of the cyclobutane ring, combined with the presence of the ethynyl and methylenecyclic moieties, suggests that this compound could undergo a variety of interesting and potentially unprecedented rearrangement reactions.

One area of exploration is the thermal or metal-catalyzed rearrangement of the cyclobutane ring. For instance, vinylcyclobutane-cyclohexene rearrangements are known to proceed through diradical intermediates, and computational studies have shed light on their mechanisms. researchgate.net The presence of the ethynyl group could significantly influence the energetics and pathways of such rearrangements.

Furthermore, the enediyne-like motif within the molecule (a double bond and a triple bond in proximity, albeit not in the classical conjugated sense) raises the intriguing possibility of Bergman-type or Myers-Saito-type cyclizations under appropriate conditions. nih.govrsc.org These reactions, which generate highly reactive diradical species, are the basis for the potent anticancer activity of natural enediyne antibiotics. nih.govnih.gov Research into whether the geometry and strain of the this compound system can facilitate such cycloaromatization reactions could lead to the discovery of novel reactivity and potential applications in medicinal chemistry. Mechanistic studies, likely involving a combination of experimental and computational approaches, will be crucial in understanding and predicting these rearrangement pathways. acs.orgwiley-vch.deyoutube.commasterorganicchemistry.com

Integration of Synthetic Methodologies into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant step towards practical applications. durham.ac.uk Continuous flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. rsc.org These benefits are particularly relevant for reactions involving strained and potentially high-energy molecules like this compound.

Future research could focus on developing continuous flow processes for the key synthetic steps involved in the preparation and functionalization of this compound. For example, a photocatalytic tricyclization of enediynes for the synthesis of chromenoquinolines has been successfully demonstrated in continuous flow, highlighting the potential for similar photochemical transformations of this compound. researchgate.net

Automated synthesis platforms, which can rapidly screen reaction conditions and explore a wide range of substrates, will be invaluable for optimizing synthetic routes and discovering new reactions. The integration of online analytical techniques, such as mass spectrometry and NMR spectroscopy, will provide real-time data for process optimization and mechanistic studies.

Computational Design and Prediction of Novel Reactivity and Applications for this compound

Computational chemistry is poised to play a pivotal role in guiding the exploration of this compound's chemistry. Density functional theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, stability, and reactivity. rsc.orgumn.edu

Future computational studies could focus on several key areas. Firstly, the prediction of the molecule's geometric and electronic properties will be essential for understanding its inherent reactivity. For example, computational analysis of the bond angles and lengths can provide clues about the degree of ring strain and the activation barriers for various reactions. rsc.org Secondly, computational modeling can be used to predict the outcomes of different reaction pathways, including cycloadditions, rearrangements, and metal-catalyzed functionalizations. This can help to guide experimental efforts and prioritize promising research directions.

Furthermore, computational screening could be employed to identify potential applications for this compound and its derivatives. For instance, by calculating properties such as HOMO-LUMO gaps and ionization potentials, it may be possible to predict their suitability for use in organic electronics or as novel pharmacophores. rsc.orguj.ac.za The investigation of ethynyl-substituted cyclobutadienes has shown that substituents can significantly alter the electronic structure, suggesting a similar potential for tuning the properties of this compound through derivatization. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.